N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide
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Overview
Description
N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a chlorinated hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 2-benzylphenylamine with 5-chloro-2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzylphenyl)ureas: These compounds share a similar benzylphenyl structure but differ in the functional groups attached to the benzene ring.
Phenyl isocyanates: These compounds contain a phenyl ring attached to an isocyanate group and exhibit different reactivity and applications.
Uniqueness
N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chlorinated hydroxybenzamide moiety and a benzylphenyl group allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
634185-98-1 |
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Molecular Formula |
C20H16ClNO2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H16ClNO2/c21-16-10-11-19(23)17(13-16)20(24)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13,23H,12H2,(H,22,24) |
InChI Key |
RREXKFQNQAAFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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